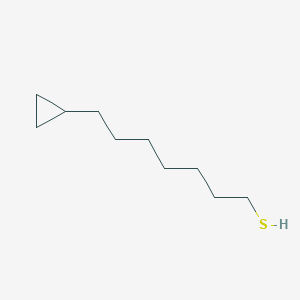

7-Cyclopropylheptane-1-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Cyclopropylheptane-1-thiol is a chemical compound with the CAS Number: 2490404-52-7 . It has a molecular weight of 172.33 . The IUPAC name for this compound is 7-cyclopropylheptane-1-thiol .

Molecular Structure Analysis

The InChI code for 7-Cyclopropylheptane-1-thiol is 1S/C10H20S/c11-9-5-3-1-2-4-6-10-7-8-10/h10-11H,1-9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique

Thiol-Selective Labeling and Detection

Thiol-Selective Fluorogenic Probes

Highly reactive, selective, and fluorogenic probes for thiols in aqueous solutions have been developed, utilizing the 7-oxanorbornadiene (OND) framework for labeling proteins. These probes exhibit significant fluorescence intensity enhancements upon reacting with thiols, demonstrating their utility in chemoselective labeling and potential for release reactions (Hong, Kislukhin, & Finn, 2009).

Thiol Reactive Probes and Chemosensors

The design of fluorescent and colorimetric probes and sensors for thiol detection plays a crucial role in disease diagnosis and basic research. Various mechanisms, such as nucleophilic addition, disulfide bond cleavage, and metal-sulfur interactions, have been employed for the selective detection of thiols like cysteine, homocysteine, and glutathione (Peng et al., 2012).

Applications in Bioimaging

A coumarin-chromene derivative has been utilized as a regenerable thiol probe for detecting thiols in water and for bioimaging applications. This probe has been applied for the direct determination of biorelevant thiols in complex matrices such as human plasma, demonstrating its applicability in living cell imaging and highlighting the importance of thiol detection in biological research (Yang et al., 2013).

Mécanisme D'action

Mode of Action

It is known that thiol groups in other compounds can interact with various biological targets through covalent bonding, leading to changes in the function of these targets .

Result of Action

The molecular and cellular effects of 7-Cyclopropylheptane-1-thiol’s action are currently unknown

Propriétés

IUPAC Name |

7-cyclopropylheptane-1-thiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20S/c11-9-5-3-1-2-4-6-10-7-8-10/h10-11H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDMKLIILROPHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCCCCCS |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl 5-[[2-(6-chloropyridine-3-carbonyl)oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2629537.png)

![N-[3-(2-methoxyethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2629538.png)

![3,4,5,6-tetrachloro-N-[(1-phenylcyclopropyl)methyl]pyridine-2-carboxamide](/img/structure/B2629547.png)

![4-ethoxy-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2629552.png)

![N-(3-fluorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2629553.png)

![2-Chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)propanamide](/img/structure/B2629554.png)